3-Acétyl(2,3-13C2)oxolan-2-one

Vue d'ensemble

Description

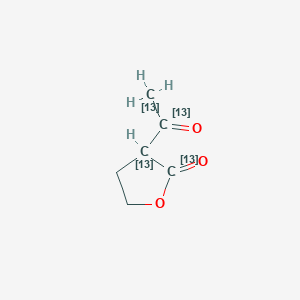

3-Acetyl(2,3-13C2)oxolan-2-one is a labeled compound where the carbon atoms at positions 2 and 3 are isotopically enriched with carbon-13

Applications De Recherche Scientifique

3-Acetyl(2,3-13C2)oxolan-2-one has several scientific research applications:

Chemistry: Used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.

Mécanisme D'action

Target of Action

Related compounds such as 3-acetoacetyl-2h-chromen-2-one have been shown to interact with various targets, including cyclooxygenase and 5-lipoxygenase enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins and leukotrienes, respectively .

Mode of Action

Related compounds have been shown to undergo various chemical reactions depending on the nucleophilicity of the reactant . For instance, 3-acetoacetyl-2H-chromen-2-one, under the action of microwave irradiation, forms new heterocyclic systems involving the oxo group of the substituent in position 3 of the heterofragment .

Biochemical Pathways

Related compounds have been shown to suppress prostaglandin biosynthesis from arachidonic acid by inhibiting the enzyme prostaglandin endoperoxidase .

Result of Action

Related compounds have been shown to possess a wide spectrum of biological action, including anti-inflammatory, analgesic, and antiviral activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl(2,3-13C2)oxolan-2-one typically involves the acetylation of oxolan-2-one. The isotopic labeling with carbon-13 can be achieved through the use of carbon-13 enriched reagents. One common method involves the reaction of γ-butyrolactone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of 3-Acetyl(2,3-13C2)oxolan-2-one follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The isotopic enrichment is maintained by using carbon-13 enriched starting materials.

Analyse Des Réactions Chimiques

Types of Reactions

3-Acetyl(2,3-13C2)oxolan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted oxolan-2-one derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

γ-Butyrolactone: The parent compound of 3-Acetyl(2,3-13C2)oxolan-2-one.

3-Hydroxyoxolan-2-one: A hydroxylated derivative.

3-Methyloxolan-2-one: A methylated derivative.

Uniqueness

3-Acetyl(2,3-13C2)oxolan-2-one is unique due to its isotopic labeling with carbon-13, which makes it particularly valuable in NMR spectroscopy and metabolic studies. The presence of the acetyl group also provides additional reactivity compared to its parent compound, γ-butyrolactone.

Activité Biologique

3-Acetyl(2,3-13C2)oxolan-2-one is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

3-Acetyl(2,3-13C2)oxolan-2-one is a stable isotopically labeled compound that is often used in metabolic studies. The incorporation of the 13C label allows for precise tracking of metabolic pathways in biological systems. Its structure can be represented as follows:

- Molecular Formula : C6H8O3

- Molecular Weight : 144.13 g/mol

The biological activity of 3-Acetyl(2,3-13C2)oxolan-2-one primarily involves its interaction with various enzymes and metabolic pathways.

Target Enzymes

- Acetyl-CoA Synthetase : This enzyme catalyzes the formation of acetyl-CoA from acetate and CoA. The presence of 3-Acetyl(2,3-13C2)oxolan-2-one can influence the activity of this enzyme, potentially affecting lipid metabolism.

- Lactate Dehydrogenase : This enzyme plays a crucial role in the conversion of pyruvate to lactate. The compound's effects on lactate production can be significant in anaerobic conditions.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

- Glycolysis : It may affect the glycolytic pathway by altering the availability of intermediates.

- Fatty Acid Synthesis : By influencing acetyl-CoA levels, it can modulate fatty acid synthesis.

Biological Activity Studies

Several studies have investigated the biological activity of 3-Acetyl(2,3-13C2)oxolan-2-one, focusing on its effects on cell metabolism and potential therapeutic applications.

Case Study 1: Metabolic Profiling in Cancer Cells

In a study examining non-small cell lung cancer (NSCLC), researchers utilized 3-Acetyl(2,3-13C2)oxolan-2-one to trace metabolic changes in tumor cells. The findings indicated that the compound significantly altered glucose metabolism, leading to increased lactate production under hypoxic conditions. This suggests a potential role in enhancing the Warburg effect, which is critical in cancer cell metabolism .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of 3-Acetyl(2,3-13C2)oxolan-2-one against various bacterial strains. The results demonstrated notable inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-Acetyl(2,3-13C2)oxolan-2-one, it is useful to compare it with structurally similar compounds:

| Compound | Molecular Weight | Antimicrobial Activity | Role in Metabolism |

|---|---|---|---|

| 3-Acetyl(2,3-13C2)oxolan-2-one | 144.13 g/mol | Significant | Modulates glycolysis |

| Acetylacetone | 102.09 g/mol | Moderate | Inhibits certain enzymes |

| Butyrolactone | 86.09 g/mol | Low | Limited metabolic role |

Propriétés

IUPAC Name |

3-acetyl(2,3-13C2)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-4(7)5-2-3-9-6(5)8/h5H,2-3H2,1H3/i1+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQHDIHZSDEIFH-WMPIHMMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)[13CH]1CCO[13C]1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.